molecular formula C27H37N3O3 B6125205 ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate

ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate

Cat. No. B6125205
M. Wt: 451.6 g/mol
InChI Key: JLHWBEQCWOQDPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate, also known as CR845, is a kappa opioid receptor agonist that has been studied for its potential use in the treatment of various diseases and conditions.

Mechanism of Action

Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate exerts its effects by binding to kappa opioid receptors, which are located throughout the body, including in the brain, spinal cord, and peripheral tissues. Activation of these receptors by ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate leads to the inhibition of pain signaling, as well as the modulation of other physiological processes, such as inflammation and mood.
Biochemical and Physiological Effects:
In addition to its analgesic effects, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have a number of other biochemical and physiological effects. For example, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to improve cognitive function, possibly by modulating the activity of neurotransmitters such as dopamine and acetylcholine.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in lab experiments is its specificity for kappa opioid receptors, which allows for more targeted studies of the effects of kappa receptor activation. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have a favorable safety profile in preclinical studies, with minimal side effects. However, one limitation of using ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in lab experiments is its relatively short half-life, which may require frequent dosing in some experimental designs.

Future Directions

There are a number of potential future directions for research on ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate. One area of interest is the use of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in the treatment of chronic pain, particularly in patients who have developed tolerance to traditional opioids. Additionally, there is interest in exploring the potential use of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate in the treatment of pruritus, a common symptom in a variety of conditions. Finally, there is potential for the development of novel formulations of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate that could improve its efficacy and duration of action.

Synthesis Methods

The synthesis of ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate involves several steps, including the reaction of 3-(2-phenoxyethyl)-1,4'-bipiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-pyridinemethanol to form the desired product, which is then esterified with ethyl alcohol to yield ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate.

Scientific Research Applications

Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been studied for its potential use in the treatment of various diseases and conditions, including pain, pruritus, and depression. In preclinical studies, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have analgesic effects without the side effects commonly associated with traditional opioids, such as respiratory depression, constipation, and addiction. Additionally, ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate has been shown to have anti-inflammatory effects and to improve cognitive function.

properties

IUPAC Name

ethyl 3-(2-phenoxyethyl)-1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O3/c1-2-32-26(31)27(14-19-33-25-9-4-3-5-10-25)13-7-16-30(22-27)24-11-17-29(18-12-24)21-23-8-6-15-28-20-23/h3-6,8-10,15,20,24H,2,7,11-14,16-19,21-22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLHWBEQCWOQDPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCN(C1)C2CCN(CC2)CC3=CN=CC=C3)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(2-phenoxyethyl)-1'-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.